OVA-T4 Peptide

Description

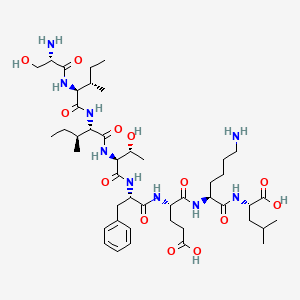

Structure

2D Structure

Properties

Molecular Formula |

C45H75N9O13 |

|---|---|

Molecular Weight |

950.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H75N9O13/c1-8-25(5)35(52-38(59)29(47)23-55)42(63)53-36(26(6)9-2)43(64)54-37(27(7)56)44(65)50-32(22-28-15-11-10-12-16-28)41(62)49-31(18-19-34(57)58)40(61)48-30(17-13-14-20-46)39(60)51-33(45(66)67)21-24(3)4/h10-12,15-16,24-27,29-33,35-37,55-56H,8-9,13-14,17-23,46-47H2,1-7H3,(H,48,61)(H,49,62)(H,50,65)(H,51,60)(H,52,59)(H,53,63)(H,54,64)(H,57,58)(H,66,67)/t25-,26-,27+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChI Key |

LHCVSOBJLZOLJV-RASQMKTFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

What is the amino acid sequence of OVA-T4 peptide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-T4 peptide is a synthetic octapeptide that serves as a valuable tool in immunological research, particularly in the study of T-cell activation, tolerance, and immunogenicity. It is a variant of the naturally occurring ovalbumin (OVA) peptide epitope, SIINFEKL, which is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[1] The this compound, with its specific amino acid substitutions, exhibits altered affinity for the T-cell receptor (TCR), making it an important reagent for dissecting the molecular and cellular mechanisms of T-cell recognition and response.

This technical guide provides a comprehensive overview of the this compound, including its amino acid sequence, its role in the MHC class I antigen presentation pathway, quantitative data regarding its activity, and detailed experimental protocols for its use.

This compound: Amino Acid Sequence and Properties

The this compound is a variant of the immunodominant OVA₂₅₇₋₂₆₄ peptide. The single-letter amino acid sequence of the this compound is SIITFEKL .[1]

| Property | Description |

| Full Name | Ovalbumin peptide (257-264) T4 variant |

| Sequence | Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL) |

| Parent Peptide | Ovalbumin (OVA) 257-264 (SIINFEKL) |

| MHC Restriction | H-2Kb (Murine MHC Class I) |

| Biological Activity | T-cell epitope with intermediate affinity for the OT-I TCR |

Signaling Pathway: MHC Class I Antigen Presentation

The this compound, like other endogenous antigens, is presented to CD8+ cytotoxic T-lymphocytes (CTLs) via the MHC class I pathway. This process is crucial for the initiation of an adaptive immune response against infected or malignant cells.

Quantitative Data

The affinity of the peptide-MHC complex for the TCR is a critical determinant of the ensuing T-cell response. The this compound is characterized as having an intermediate affinity for the OT-I TCR, which is specific for the OVA₂₅₇₋₂₆₄/H-2Kb complex. This intermediate affinity makes it a useful tool for studying the thresholds of T-cell activation.

| Peptide | Sequence | Relative Affinity for OT-I TCR | EC₅₀ for IFN-γ production (nM) | Reference |

| OVA | SIINFEKL | High | ~0.01 | [2] |

| OVA-T4 | SIITFEKL | Intermediate | ~71 | [2] |

| OVA-G4 | SIIGFEKL | Low | Not reported | [3] |

| OVA-V4 | SIIVFEKL | Very Low | ~700 |

Experimental Protocols

The this compound is utilized in a variety of in vitro and in vivo immunological assays. Below are representative protocols for key experiments.

In Vitro T-Cell Activation Assay

This protocol describes the stimulation of OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs).

Materials:

-

OT-I transgenic splenocytes (source of CD8+ T-cells)

-

Splenocytes from a wild-type mouse (as APCs)

-

This compound

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

2-Mercaptoethanol

-

IFN-γ ELISpot or ELISA kit

-

Flow cytometer and relevant antibodies (e.g., anti-CD8, anti-CD69, anti-IFN-γ)

Procedure:

-

Preparation of APCs:

-

Isolate splenocytes from a wild-type C57BL/6 mouse.

-

Resuspend the splenocytes at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

-

Add the this compound at various concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).

-

Incubate for 2 hours at 37°C to allow for peptide pulsing.

-

Wash the cells twice with complete RPMI medium to remove excess peptide.

-

-

Co-culture:

-

Isolate OT-I splenocytes and enrich for CD8+ T-cells if desired.

-

Co-culture the OT-I T-cells (responder cells) with the peptide-pulsed APCs at a responder-to-stimulator ratio of 1:1.

-

Incubate the co-culture for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Analysis of T-cell Activation:

-

Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of IFN-γ using an ELISA or ELISpot assay according to the manufacturer's instructions.

-

Upregulation of Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and CD69. Analyze by flow cytometry to determine the percentage of activated (CD69+) CD8+ T-cells.

-

Proliferation: Prior to co-culture, label the OT-I T-cells with a proliferation dye (e.g., CFSE). After co-culture, analyze the dilution of the dye by flow cytometry to assess cell division.

-

In Vivo Immunization and T-Cell Response Analysis

This protocol outlines the immunization of mice with the this compound to elicit a CD8+ T-cell response.

Materials:

-

C57BL/6 mice

-

This compound

-

Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)

-

Phosphate-buffered saline (PBS)

-

Spleen and lymph nodes harvesting tools

-

OVA/H-2Kb tetramers

-

Flow cytometer and relevant antibodies

Procedure:

-

Immunization:

-

Prepare the immunizing solution by dissolving the this compound in PBS and emulsifying with an appropriate adjuvant.

-

Inject the mice subcutaneously or intraperitoneally with the peptide-adjuvant mixture. A typical dose is 50-100 µg of peptide per mouse.

-

Administer a booster immunization 7-14 days after the primary immunization.

-

-

Harvesting and Staining of Lymphocytes:

-

7-10 days after the final immunization, euthanize the mice and harvest the spleens and draining lymph nodes.

-

Prepare single-cell suspensions from the harvested organs.

-

Stain the cells with fluorescently labeled OVA/H-2Kb tetramers to identify OVA-specific CD8+ T-cells.

-

Co-stain with antibodies against CD8 and other markers of interest (e.g., memory markers like CD44 and CD62L).

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the frequency and phenotype of OVA-T4-specific CD8+ T-cells.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo immunogenicity of the this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the OVA-T4 Peptide: Structure, Properties, and Immunological Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The OVA-T4 peptide, with the amino acid sequence Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL), is a notable variant of the immunodominant ovalbumin (OVA) peptide SIINFEKL (OVA

257−264bIntroduction

The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. Altered peptide ligands, which are variants of an immunogenic peptide with amino acid substitutions, are invaluable for dissecting the fine-tuning of T-cell recognition and activation. The this compound is one such APL, derived from the well-characterized OVA

257−264Structure and Physicochemical Properties

The fundamental characteristics of the this compound are summarized in the tables below. These properties are essential for its handling, experimental application, and interpretation of biological data.

Peptide Structure

| Property | Value | Reference |

| Amino Acid Sequence | Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu | [3] |

| One-Letter Code | SIITFEKL | [3] |

| Molecular Formula | C | Calculated |

| Molecular Weight | 952.15 g/mol | Calculated |

Physicochemical Properties (Calculated)

| Property | Value | Method/Reference |

| Isoelectric Point (pI) | 5.82 | IPC 2.0 Calculator |

| Grand Average of Hydropathicity (GRAVY) | 0.125 | Expasy ProtParam |

| Charge at pH 7 | -1 | IPC 2.0 Calculator |

Immunological Properties and Quantitative Data

The defining feature of the this compound is its reduced potency in activating OT-I CD8+ T cells compared to the high-affinity SIINFEKL (N4) peptide. This is primarily attributed to a lower affinity of the SIITFEKL-H-2K

bT-Cell Activation and Cytokine Production

Stimulation of OT-I CD8+ T cells with OVA-T4 results in a blunted but still detectable response. The concentration of peptide required to elicit a half-maximal response (EC

50Table 3.1: Comparative T-Cell Response to OVA Peptides

| Peptide | Sequence | EC | Qualitative T-Cell Response | Reference |

| SIINFEKL (N4) | SIINFEKL | ~0.001 | Strong Agonist | [4] |

| OVA-T4 (T4) | SIITFEKL | ~0.071 | Weak Agonist | |

| OVA-Q4 | SIIQFEKL | Not specified, weaker than T4 | Weak Agonist | |

| OVA-V4 | SIIVFEKL | ~7.0 | Very Weak Agonist |

Note: EC

50T-Cell Proliferation

The proliferative response of OT-I T cells to OVA-T4 stimulation is also diminished compared to the response to SIINFEKL. This can be quantified using a CFSE dilution assay, where a lower proportion of cells will undergo multiple divisions when stimulated with the lower-affinity ligand.

Table 3.2: Representative T-Cell Proliferation Data

| Stimulus | Concentration | % Proliferating Cells (after 72h) |

| Unstimulated | - | < 5% |

| SIINFEKL (N4) | 1 μM | > 90% |

| OVA-T4 (T4) | 1 μM | 40-60% |

Note: These are representative values and actual percentages will vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the immunological effects of the this compound.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol details the steps for measuring IFN-γ production in T cells following stimulation with the this compound.

-

Cell Preparation: Isolate splenocytes from an OT-I TCR transgenic mouse and prepare a single-cell suspension.

-

Stimulation: Plate 1-2 x 10

cells per well in a 96-well plate. Add the this compound at various concentrations (e.g., ranging from 0.001 to 10 μM). Include a positive control (SIINFEKL) and a negative control (no peptide).6 -

Incubation: Incubate the cells at 37°C in a 5% CO

ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

incubator for 1-2 hours.2 -

Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to each well to trap cytokines intracellularly.

-

Further Incubation: Continue to incubate for an additional 4-6 hours.

-

Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain for surface markers such as CD8 and CD44 for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently labeled antibody for 30 minutes at 4°C.

-

Flow Cytometry: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population.

CFSE Proliferation Assay

This protocol outlines the procedure for measuring T-cell proliferation in response to OVA-T4 stimulation.

-

Cell Labeling: Resuspend isolated OT-I splenocytes at 10 x 10

cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C.6 -

Quenching: Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

-

Washing: Wash the cells twice with complete RPMI medium.

-

Cell Culture: Plate the CFSE-labeled cells at 1 x 10

cells/mL in a 96-well plate. Add this compound, SIINFEKL (positive control), or media alone (negative control).6 -

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO

ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">

incubator.2 -

Staining and Analysis: Harvest the cells, stain for surface markers (e.g., CD8), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Signaling Pathways and Logical Relationships

The interaction of the this compound presented on H-2K

bT-Cell Receptor Signaling Pathway

Caption: Simplified TCR signaling cascade upon pMHC engagement.

Experimental Workflow for T-Cell Response Analysis

Caption: Workflow for comparing T-cell responses to different peptides.

Conclusion

The this compound (SIITFEKL) is a powerful tool for immunologists studying the intricacies of T-cell biology. Its characterization as a low-affinity agonist for the OT-I TCR allows for the investigation of fundamental processes such as T-cell activation thresholds, the role of TCR affinity in determining immune outcomes, and the mechanisms of central and peripheral tolerance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the this compound in their studies. Further research into the detailed kinetics of OVA-T4 binding and its effects on a broader range of T-cell functions will continue to enhance our understanding of adaptive immunity.

References

- 1. Priming with very low-affinity peptide ligands gives rise to CD8+ T-cell effectors with enhanced function but with greater susceptibility to transforming growth factor (TGF)β-mediated suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innopep.com [innopep.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to OVA Peptide MHC Class I Presentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and experimental methodologies surrounding the presentation of the model antigen ovalbumin (OVA) peptide on Major Histocompatibility Complex (MHC) class I molecules. This process, a cornerstone of adaptive immunity, is critical for the activation of cytotoxic CD8+ T cells and is a key area of research in vaccine development and cancer immunotherapy. This guide focuses on the widely studied SIINFEKL peptide derived from OVA, presented by the murine H-2Kb MHC class I molecule.

Core Concepts: Cross-Presentation of Exogenous Antigens

The presentation of exogenous antigens, such as OVA, on MHC class I molecules is a process known as cross-presentation. This is a specialized function of antigen-presenting cells (APCs), particularly dendritic cells (DCs), and is essential for initiating cytotoxic T lymphocyte (CTL) responses against viruses and tumors.[1][2][3] There are two primary pathways described for cross-presentation:

-

The Phagosome-to-Cytosol Pathway: In this pathway, exogenous antigens are taken up by phagocytosis or macropinocytosis.[1][4] A portion of the internalized antigen is then translocated from the phagosome into the cytosol. In the cytosol, the antigen is processed by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum (ER) or back into the phagosome by the Transporter associated with Antigen Processing (TAP). In the ER or phagosome, the peptides are loaded onto MHC class I molecules, which are then transported to the cell surface for presentation to CD8+ T cells.

-

The Vacuolar Pathway: This pathway involves the processing and loading of antigenic peptides onto MHC class I molecules entirely within the endo/lysosomal compartment. Antigens are degraded by lysosomal proteases, such as cathepsins, and the resulting peptides are loaded onto MHC class I molecules that are thought to be recycled from the cell surface. This pathway is often considered to be TAP-independent.

The choice between these pathways can be influenced by factors such as the nature and size of the antigen particle.

Quantitative Data: Peptide-MHC Binding Affinities

The stability of the peptide-MHC complex is a critical determinant of T-cell activation. The binding affinity of the OVA-derived peptide SIINFEKL to the H-2Kb MHC class I molecule is relatively high, contributing to its robust immunogenicity. Below is a summary of reported binding parameters for SIINFEKL and a related peptide to H-2Kb.

| Peptide Sequence | MHC Molecule | On-rate (k_on) (M⁻¹s⁻¹) | Off-rate (k_off) (h⁻¹) | Half-life (t₁/₂) (hours) | Dissociation Constant (K_D) | Reference |

| SIINFEKL (OVA) | H-2Kb | 4,900 | 0.0495 | ~14 | 10 nM | |

| SIYRYYGL (SIY) | H-2Kb | 217 | 0.119 | ~5 | - |

Note: Binding parameters can vary depending on the experimental conditions and measurement techniques (e.g., surface plasmon resonance).

Signaling Pathways and Experimental Workflows

Cross-Presentation Signaling Pathway

The following diagram illustrates the two major pathways of cross-presentation for an exogenous antigen like OVA.

Caption: Major pathways for cross-presentation of exogenous antigens.

Experimental Workflow for Assessing OVA-T4 Presentation

The following diagram outlines a typical workflow for an in vitro experiment to measure the presentation of an OVA-derived peptide and the subsequent CD8+ T-cell activation.

References

- 1. An ITAM-signaling pathway controls cross-presentation of particulate but not soluble antigens in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Concepts of Antigen Cross-Presentation [frontiersin.org]

- 3. Cross-Presentation Assay for Human Dendritic Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. The biology and underlying mechanisms of cross-presentation of exogenous antigens on MHC I molecules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Ovalbumin Peptides as Tools in Immunology

An In-depth Technical Guide to the Mechanism of OVA-T4 Peptide in T Cell Activation

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning T cell activation by the this compound, an altered peptide ligand derived from chicken ovalbumin. It details the antigen presentation, T cell receptor (TCR) signaling cascade, quantitative aspects of the immune response, and the experimental protocols used to elucidate these processes.

Chicken ovalbumin (OVA) is a widely used model antigen in immunological research. Specific peptide fragments of OVA are presented by Major Histocompatibility Complex (MHC) molecules on the surface of Antigen Presenting Cells (APCs) to activate T cells. The immunodominant peptide for CD8+ T cells is OVA₂₅₇₋₂₆₄ (SIINFEKL), which binds to the H-2Kb MHC class I molecule and is recognized by the OT-I T cell receptor.[1][2]

To study the nuances of T cell activation, researchers utilize "altered peptide ligands" (APLs), which are variants of the original peptide with modified amino acid sequences. These modifications alter the binding affinity of the peptide-MHC (pMHC) complex to the TCR, allowing for the investigation of how signal strength influences T cell fate.[3][4] The T4 peptide (SIITFEKL) is a well-characterized APL of SIINFEKL, where two amino acids are substituted. It exhibits a medium-to-low affinity for the OT-I TCR and serves as a critical tool for understanding the threshold of T cell activation.[3]

Antigen Processing and Presentation Pathway

T cell activation begins with the processing of the parent antigen (OVA) by an APC, typically a dendritic cell (DC), and the presentation of peptide fragments on MHC molecules.

The MHC Class I Pathway for OVA Peptides

-

Antigen Uptake : Exogenous soluble antigens like OVA can be taken up by DCs through processes such as macropinocytosis.

-

Cytosolic Processing : The antigen accesses the cytosol, where it is processed by the proteasome into smaller peptide fragments.

-

TAP Transport : These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Loading : In the ER, peptides like SIINFEKL (and its variants) are loaded onto newly synthesized MHC class I molecules (H-2Kb in this context).

-

Surface Presentation : The stable pMHC-I complex is then transported to the cell surface for recognition by CD8+ T cells.

TCR Recognition and Signaling by OVA-T4

The interaction between the T4-pMHC complex and the OT-I TCR initiates a cascade of intracellular signaling events, though the response is quantitatively different from that induced by the high-affinity SIINFEKL peptide.

The Role of Affinity in T Cell Activation

The affinity of the TCR for its pMHC ligand is a critical determinant of the resulting T cell response. High-affinity interactions promote robust and sustained T cell activation, while lower-affinity interactions, like those with T4, result in a weaker or more transient signal. This affinity-tunable control allows researchers to probe the signaling thresholds required for different cellular outcomes, such as proliferation, cytokine release, and differentiation.

Table 1: Comparison of Common OVA Peptide Ligands for the OT-I TCR

| Peptide Name | Sequence | Relative TCR Affinity / Signaling Strength | Reference(s) |

|---|---|---|---|

| OVA (N4) | SIIN FEKL | High | |

| Q4 | SIIQ FEKL | Medium | |

| T4 | SIIT FEKL | Medium-Low | |

| G4 | SIIG FEKL | Low |

| VSV | RGYVYQGL | Null (Control) | |

The TCR Signaling Cascade

Recognition of the T4-pMHC complex by the TCR-CD3 complex, along with the CD8 co-receptor, triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 cytoplasmic domains. This is the first key step in a complex signaling network.

-

Initiation : Binding of the TCR and CD8 co-receptor to the pMHC complex brings the lymphocyte-specific protein tyrosine kinase (Lck) into proximity with the TCR complex.

-

ITAM Phosphorylation : Lck phosphorylates the ITAMs on the CD3 chains.

-

ZAP-70 Recruitment : The doubly phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).

-

Signal Amplification : Once recruited, ZAP-70 is also phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor proteins, primarily LAT (Linker for Activation of T cells) and SLP-76.

-

Downstream Pathways : The phosphorylation of LAT creates a scaffold that recruits numerous other signaling molecules, including PLCγ1 (Phospholipase C gamma 1). This leads to the activation of major signaling pathways that culminate in transcription factor activation (e.g., NFAT, AP-1, NF-κB) and the execution of T cell effector functions.

Quantitative Data on T4-Mediated T Cell Activation

Studies using phosphoproteomics and flow cytometry have quantified the differences in T cell activation induced by OVA, T4, and other APLs. High-affinity OVA stimulation triggers a strong and broad signaling response, while T4 induces a measurable but significantly weaker response.

Table 2: Quantitative Comparison of Jurkat OT-1 T Cell Activation

| Activation Metric | High-Affinity OVA (N4) | Medium-Low Affinity T4 | Low-Affinity G4 | Method | Reference |

|---|---|---|---|---|---|

| Statistically Significant pTyr Sites | 67 | 19 | 8 | Phosphoproteomics (BOOST) | |

| Fold Increase in ITAM Phosphorylation | Up to 6-fold | Lower than OVA | Lower than T4 | Phosphoproteomics (BOOST) | |

| Phosphorylation of Lck Y394 | Statistically increased | Not statistically increased | Not statistically increased | Phosphoproteomics (BOOST) | |

| Phosphorylation of ZAP70 Y493 | Statistically increased | Not statistically increased | Not statistically increased | Phosphoproteomics (BOOST) | |

| Phosphorylation of LAT Y220 | Statistically increased | Not statistically increased | Not statistically increased | Phosphoproteomics (BOOST) | |

| CD69+ Upregulation (% of cells) | High | Moderate | Low | Flow Cytometry |

| CD25+ Upregulation (% of cells) | High | Moderate | Low | Flow Cytometry | |

pTyr = Phosphotyrosine. Data shows that the number of significantly phosphorylated tyrosine sites and the magnitude of phosphorylation on key signaling proteins correlate directly with the binding affinity of the peptide ligand.

Key Experimental Protocols

In Vitro T Cell Activation Assay

This protocol is a standard method to measure T cell activation in response to a specific peptide.

Methodology:

-

Cell Preparation :

-

Isolate CD8+ T cells from the spleen or lymph nodes of an OT-I transgenic mouse.

-

Prepare APCs. TAP-deficient RMA-S cells can be used as APCs as they have low surface MHC-I and can be loaded exogenously with a specific peptide. Alternatively, splenocytes from a wild-type mouse can be used.

-

-

Peptide Loading (Pulsing) :

-

Incubate APCs with varying concentrations of the T4 peptide (e.g., 0.01 µM to 10 µM) for several hours at 37°C. This allows the peptide to bind to surface MHC class I molecules.

-

Wash the APCs extensively to remove any unbound peptide.

-

-

Co-culture :

-

Culture the isolated OT-I T cells with the peptide-pulsed APCs in a 96-well plate. A typical ratio is 1:1.

-

Incubate the co-culture for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Analysis :

-

Harvest the cells and stain them with fluorescently-labeled antibodies against T cell surface markers (e.g., CD8, CD69, CD25).

-

Analyze the cells using a flow cytometer to quantify the percentage of activated (CD69+ or CD25+) T cells.

-

Supernatants can also be collected to measure cytokine secretion (e.g., IL-2, IFN-γ) by ELISA.

-

Phosphotyrosine Proteomics using BOOST

This advanced technique provides a global, quantitative view of the changes in protein tyrosine phosphorylation that occur upon TCR activation.

Methodology:

-

Cell Stimulation : Prepare Jurkat T cells expressing the OT-I TCR. Stimulate approximately 15 million cells with 10 nM of T4-pMHC tetramer on ice for 1 hour to allow binding, followed by a brief incubation at 37°C to initiate signaling.

-

Lysis and Digestion : Lyse the cells immediately to preserve the phosphorylation state. Digest the proteins into peptides using trypsin.

-

TMT Labeling : Label the peptide samples from different conditions (e.g., T4, OVA, control) with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

Phosphopeptide Enrichment : Enrich for phosphotyrosine-containing peptides using an antibody or a superbinder that specifically recognizes pTyr sites.

-

Mass Spectrometry : Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The TMT reporter ions provide the relative quantification of each phosphopeptide across the different stimulation conditions.

-

Data Analysis : Identify the phosphosites and quantify their changes in response to T4 stimulation compared to controls. This reveals the specific signaling nodes that are activated.

Conclusion

The this compound is an invaluable tool for dissecting the mechanism of T cell activation. As a medium-low affinity ligand for the OT-I TCR, it allows for the precise study of the signaling thresholds required to initiate an immune response. Quantitative studies demonstrate that T4 induces a significantly attenuated signaling cascade compared to the high-affinity SIINFEKL peptide, with fewer phosphorylated downstream proteins and lower upregulation of activation markers. The detailed experimental protocols provided herein serve as a foundation for researchers and drug developers aiming to modulate T cell responses by targeting the TCR-pMHC interface. Understanding these nuanced interactions is critical for the rational design of vaccines and immunotherapies.

References

- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 2. embopress.org [embopress.org]

- 3. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of OVA-T4 Peptide in Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunological research, model antigens are indispensable tools for dissecting the intricate mechanisms of T-cell activation, tolerance, and memory. Among these, the ovalbumin (OVA) protein and its derived peptides have long served as a cornerstone for studying antigen presentation and T-cell responses. This technical guide focuses on a specific variant of the immunodominant OVA peptide, the OVA-T4 peptide, providing an in-depth exploration of its discovery, significance, and application in immunology. The this compound, with its characteristic amino acid sequence SIITFEKL, is a variant of the canonical OVA₂₅₇₋₂₆₄ peptide (SIINFEKL).[1] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is recognized by the T-cell receptor (TCR) of OT-I CD8⁺ T-cells.[1] A key feature of the this compound is its classification as a weak agonist, eliciting a less potent T-cell response compared to the parental SIINFEKL peptide. This property makes it an invaluable tool for investigating the thresholds of T-cell activation, the impact of TCR signal strength on T-cell fate, and the mechanisms of T-cell tuning and sensitivity. This guide will provide a comprehensive overview of the this compound, including quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it triggers.

Quantitative Data on OVA Peptide Variants

The potency of T-cell activation is critically dependent on the affinity of the peptide-MHC (pMHC) complex for the T-cell receptor. The this compound, along with other variants of the OVA₂₅₇₋₂₆₄ peptide, has been instrumental in elucidating this relationship. The following table summarizes key quantitative data comparing the activity of these peptides.

| Peptide Name | Sequence | Relative Agonist Strength | EC₅₀ for T-Cell Activation | Reference |

| OVA (N4) | SIINFEKL | Strong | ~1 pM - 10 nM | [2][3] |

| OVA-Q4 | SIIQFEKL | Intermediate | Weaker than OVA, Stronger than T4 | [2] |

| OVA-T4 | SIITFEKL | Weak | ~100-fold to 1000-fold higher than OVA | |

| OVA-G4 | SIIGFEKL | Very Weak | Weaker than T4 | |

| OVA-V4 | SIIVFEKL | Very Weak | ~1000-fold lower potency than N4 |

Note: EC₅₀ values can vary between experimental systems and should be considered as relative indicators of potency.

Signaling Pathways Activated by this compound

The interaction of the this compound presented by H-2Kb with the OT-I TCR initiates a cascade of intracellular signaling events. As a weak agonist, the signaling profile induced by OVA-T4 differs both quantitatively and qualitatively from that of strong agonists like SIINFEKL. Phosphoproteomic studies have revealed that while the core components of the TCR signaling pathway are activated, the intensity and kinetics of phosphorylation are altered.

Upon TCR engagement, the initial phosphorylation of the CD3 complex ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) by Lck is a critical step. This is followed by the recruitment and activation of ZAP-70, which in turn phosphorylates key downstream adaptors like LAT and SLP-76. This leads to the activation of multiple signaling branches, including the PLCγ1-mediated calcium flux and DAG production, and the Ras-MAPK pathway.

Weak agonists like OVA-T4 induce a less robust and sustained phosphorylation of these key signaling molecules. For instance, the phosphorylation of critical tyrosine residues on ZAP-70, LAT, and PLCγ1 is significantly lower in response to T4 stimulation compared to the high-affinity OVA peptide. This attenuated signaling has profound consequences for T-cell fate, influencing decisions between activation, anergy, and apoptosis.

Below is a diagram illustrating the core TCR signaling pathway, highlighting the key nodes affected by weak agonist stimulation.

Caption: TCR signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8⁺ T-cells to kill target cells in a living animal.

Workflow Diagram:

Caption: Workflow for in vivo cytotoxicity assay.

Detailed Protocol:

-

Preparation of Target Cells:

-

Isolate splenocytes from a naïve C57BL/6 mouse.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells and resuspend in complete RPMI-1640 medium.

-

Divide the cell suspension into two populations.

-

Pulsed Population: Incubate one population with 1 µg/mL of this compound for 1 hour at 37°C.

-

Unpulsed Population: Incubate the other population under the same conditions without the peptide.

-

Wash both cell populations to remove excess peptide.

-

Label the peptide-pulsed cells with a high concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.5 µM) for 15 minutes at 37°C.

-

Quench the labeling reaction with complete medium and wash the cells.

-

Mix the two labeled populations at a 1:1 ratio.

-

-

Immunization of Recipient Mice:

-

Immunize C57BL/6 mice with an appropriate vaccine formulation containing this compound or a construct expressing it to generate an OVA-T4-specific CTL response. A control group of naïve mice should also be included.

-

-

Injection and Analysis:

-

Inject approximately 10-20 x 10⁶ mixed target cells intravenously into both immunized and naïve recipient mice.

-

After 4-6 hours, euthanize the mice and harvest their spleens.

-

Prepare single-cell suspensions from the spleens.

-

Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

-

-

Calculation of Specific Lysis:

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100 where Ratio = (% CFSEhigh cells / % CFSElow cells).

-

T-Cell Proliferation Assay (CFSE Dilution)

This assay is used to measure the proliferation of T-cells in response to antigenic stimulation.

Workflow Diagram:

Caption: Workflow for T-cell proliferation assay.

Detailed Protocol:

-

Preparation of Responder T-Cells:

-

Isolate CD8⁺ T-cells from the spleen and lymph nodes of an OT-I transgenic mouse using a negative selection kit.

-

Label the purified OT-I T-cells with 5 µM CFSE for 15 minutes at 37°C.

-

Wash the cells extensively to remove unbound dye.

-

-

Preparation of Antigen-Presenting Cells (APCs):

-

Isolate splenocytes from a wild-type C57BL/6 mouse and treat them with mitomycin C or irradiation to prevent their proliferation.

-

Pulse the APCs with a range of concentrations of the this compound (e.g., 0.01 µg/mL to 10 µg/mL) for 1 hour at 37°C.

-

Wash the APCs to remove excess peptide.

-

-

Co-culture and Analysis:

-

Co-culture the CFSE-labeled OT-I T-cells with the peptide-pulsed APCs at a suitable ratio (e.g., 1:1 or 1:2) in a 96-well plate.

-

Include a negative control (unpulsed APCs) and a positive control (APCs pulsed with a strong agonist like SIINFEKL).

-

Incubate the co-culture for 72 hours at 37°C.

-

Harvest the cells and stain them with fluorescently labeled antibodies against surface markers such as CD8 and activation markers like CD44 or CD69.

-

Analyze the cells by flow cytometry, gating on the CD8⁺ T-cell population to observe the dilution of the CFSE signal, which indicates cell division.

-

Flow Cytometry Analysis of OVA-T4 Specific T-Cells

Flow cytometry is a powerful technique to identify, quantify, and characterize specific T-cell populations.

Workflow Diagram:

Caption: Workflow for flow cytometry analysis.

Detailed Protocol:

-

Preparation of OVA-T4-H-2Kb Tetramers:

-

Synthesize biotinylated H-2Kb heavy chain and β2-microglobulin.

-

Refold the MHC components in the presence of excess this compound.

-

Purify the correctly folded pMHC monomers.

-

Tetramerize the biotinylated monomers by mixing with streptavidin conjugated to a fluorochrome (e.g., phycoerythrin - PE).

-

-

Cell Staining:

-

Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes, or peripheral blood).

-

Incubate the cells with the OVA-T4-H-2Kb tetramer for 30-60 minutes at room temperature in the dark.

-

Add a cocktail of fluorescently labeled antibodies against cell surface markers, such as anti-CD8, anti-CD44, and a viability dye.

-

Incubate for a further 20-30 minutes on ice.

-

Wash the cells to remove unbound tetramer and antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Perform data analysis using appropriate software. The gating strategy should sequentially isolate:

-

Lymphocytes based on forward and side scatter (FSC/SSC).

-

Singlets to exclude cell doublets.

-

Live cells based on the viability dye.

-

CD8⁺ T-cells.

-

Within the CD8⁺ population, identify the cells that are positive for the OVA-T4-H-2Kb tetramer.

-

-

Significance and Applications

The this compound has proven to be a valuable tool in several areas of immunology:

-

Studying T-Cell Activation Thresholds: By comparing the responses to OVA-T4 with those to stronger agonists, researchers can determine the minimal signal strength required for T-cell activation, proliferation, and effector function.

-

Investigating T-Cell Tolerance and Anergy: The weak signaling induced by OVA-T4 can be used to model conditions that lead to T-cell anergy or peripheral tolerance.

-

Cancer Immunotherapy and Vaccine Development: Understanding how the immune system responds to weak self-antigens, which many tumor antigens are, is crucial for designing effective cancer vaccines and immunotherapies. The this compound can be used in preclinical models to test strategies for enhancing the immunogenicity of weak antigens.

-

Dissecting TCR Signaling Pathways: As demonstrated by phosphoproteomic studies, OVA-T4 and other altered peptide ligands are powerful tools for dissecting the fine-tuning of TCR signaling and its impact on T-cell fate decisions.

Conclusion

The this compound, a weak agonist for the OT-I TCR, is a powerful and versatile tool in the immunologist's arsenal. Its ability to elicit a suboptimal T-cell response provides a unique window into the fundamental processes of T-cell activation, tolerance, and signaling. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this guide are intended to facilitate the effective use of the this compound in advancing our understanding of T-cell biology and in the development of novel immunotherapies.

References

The Role of OVA-T4 Peptide in Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunological research, model antigens are indispensable tools for dissecting the intricate mechanisms of T-cell activation, tolerance, and memory. Among these, the ovalbumin (OVA) peptide and its variants have emerged as workhorses for studying antigen-specific immune responses. This technical guide focuses on the OVA-T4 peptide, a key variant that has provided significant insights into the nuances of T-cell receptor (TCR) affinity and its downstream consequences. The this compound, with its defined sequence and moderate affinity for the OT-I TCR, serves as a critical reagent for investigating thymic selection, peripheral T-cell responses, and the development of novel immunotherapies and vaccines.

Core Concepts: The this compound

The this compound is a synthetic octapeptide with the amino acid sequence Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL)[1][2][3]. It is a variant of the immunodominant chicken ovalbumin peptide OVA (257-264), which has the sequence SIINFEKL[1]. The single amino acid substitution at position 4 (Threonine instead of Phenylalanine) results in a moderate binding affinity of the this compound to the H-2Kb major histocompatibility complex (MHC) class I molecule, which is recognized by the OT-I transgenic T-cell receptor. This intermediate affinity is crucial for its utility in various immunological assays, as it allows for the study of a more nuanced T-cell response compared to the high-affinity parent peptide.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the this compound and its role in T-cell activation.

Table 1: T-Cell Receptor (TCR) Binding Affinity

| Peptide | Sequence | TCR | MHC | Dissociation Constant (KD) | Affinity Classification | Reference |

| OVA | SIINFEKL | OT-I | H-2Kb | ~1-10 µM | High | |

| OVA-T4 | SIITFEKL | OT-I | H-2Kb | ~30-100 µM | Medium | |

| OVA-G4 | SIIGFEKL | OT-I | H-2Kb | >100 µM | Low |

Table 2: Quantitative Analysis of T-Cell Activation

| Parameter | High-Affinity (OVA) | Medium-Affinity (OVA-T4) | Low-Affinity (OVA-G4) | Reference |

| Statistically Significant Phosphotyrosine Sites | 67 | 19 | 8 | |

| Fold Change in ITAM Phosphorylation | +++ | ++ | + | |

| T-cell Proliferation (CFSE Assay) | High | Moderate | Low | |

| IFN-γ Production (ELISpot) | High | Moderate | Low | |

| In vivo Killing Capacity | High | Moderate | Low |

Key Experimental Protocols

Detailed methodologies for cornerstone experiments utilizing the this compound are provided below. These protocols are foundational for researchers aiming to leverage this peptide in their studies.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps to measure the proliferation of OVA-specific T-cells (e.g., from OT-I mice) in response to stimulation with the this compound.

Materials:

-

Splenocytes from OT-I mice

-

This compound (and control peptides)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Antigen-presenting cells (APCs), e.g., irradiated splenocytes from C57BL/6 mice

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

Prepare OT-I T-cells: Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.

-

CFSE Labeling: Resuspend OT-I splenocytes at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with complete medium.

-

Prepare APCs: Isolate splenocytes from a C57BL/6 mouse and irradiate them (e.g., 3000 rads) to prevent their proliferation.

-

Co-culture: In a 96-well plate, seed 2 x 105 irradiated APCs per well. Add the desired concentrations of this compound (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Add 2 x 105 CFSE-labeled OT-I cells to each well. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 antibodies).

-

Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, TCR Vα2). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD8+ T-cell population.

Cytokine Release Assay (ELISpot)

This protocol details the measurement of IFN-γ secretion by OVA-T4-specific T-cells upon antigen stimulation.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-mouse IFN-γ capture and detection antibodies

-

Splenocytes from immunized mice (or OT-I mice)

-

This compound

-

Complete RPMI-1640 medium

-

Streptavidin-HRP and substrate (e.g., AEC)

-

ELISpot reader

Procedure:

-

Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

-

Cell Plating: Prepare a single-cell suspension of splenocytes. Add 5 x 105 cells per well to the coated and blocked plate.

-

Stimulation: Add the this compound at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Development: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature. Wash again and add the substrate to develop the spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in T-cell activation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascade and a typical experimental workflow involving the this compound.

T-Cell Receptor (TCR) Signaling Pathway

Caption: TCR signaling cascade initiated by pMHC (OVA-T4) binding.

Experimental Workflow for In Vivo T-Cell Response

Caption: Workflow for assessing in vivo T-cell responses to OVA-T4.

Conclusion

The this compound stands as a powerful and versatile tool in the arsenal of immunologists. Its well-characterized, moderate affinity for the OT-I TCR provides a crucial intermediate for studying the spectrum of T-cell activation, from the initial signaling events at the immunological synapse to the downstream functional outcomes of proliferation, cytokine secretion, and cytotoxic activity. The standardized protocols and quantitative data presented in this guide offer a solid foundation for researchers to incorporate the this compound into their experimental designs, facilitating further discoveries in basic immunology, vaccine development, and cancer immunotherapy. By enabling the precise dissection of antigen-specific T-cell responses, the this compound will continue to contribute significantly to our understanding of the adaptive immune system.

References

- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Quantitative analysis of T cell activation: role of TCR/ligand density and TCR affinity. | Semantic Scholar [semanticscholar.org]

- 3. Quantitative analysis of T cell activation: role of TCR/ligand density and TCR affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunogenicity of the OVA-T4 Peptide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the OVA-T4 peptide, a crucial tool in immunological research. It outlines the fundamental signaling pathways, comprehensive experimental protocols for assessing immunogenicity, and a structured overview of the quantitative data used to characterize its activity.

Introduction to the this compound

The this compound, with the amino acid sequence SIITFEKL , is a well-characterized variant of the immunodominant ovalbumin (OVA) peptide OVA(257-264), which has the sequence SIINFEKL [1][2]. The parent SIINFEKL peptide is a classic Major Histocompatibility Complex (MHC) class I-restricted epitope presented by the H-2Kb molecule in mice[2][3]. It is recognized by CD8+ T-cells from OT-I transgenic mice, making it a cornerstone model antigen for studying cytotoxic T-lymphocyte (CTL) responses.

The T4 variant, created by substituting asparagine (N) at position 4 with threonine (T), acts as an altered peptide ligand (APL). Such APLs are invaluable for dissecting the intricacies of T-cell activation. The this compound is specifically described as having a "medium affinity" for the OT-1 T-cell receptor (TCR), in contrast to the high affinity of the original SIINFEKL peptide[1]. This property allows researchers to investigate how variations in TCR-pMHC (peptide-MHC) binding affinity translate into downstream signaling events and functional T-cell outcomes.

Core Signaling Pathway: MHC Class I Presentation and CD8+ T-Cell Activation

The immunogenicity of the this compound is predicated on its ability to be presented by MHC class I molecules on the surface of an Antigen Presenting Cell (APC) and subsequently recognized by a specific CD8+ T-cell.

-

Antigen Processing: Endogenous proteins (or proteins from internalized pathogens) are degraded into short peptides by the proteasome in the cytoplasm.

-

MHC Loading: These peptides are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, peptides like OVA-T4 are loaded onto newly synthesized MHC class I molecules (H-2Kb in this context).

-

Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface.

-

T-Cell Recognition: A naive CD8+ T-cell with a cognate TCR (like the OT-I TCR) recognizes the specific OVA-T4/H-2Kb complex. This interaction is stabilized by the CD8 co-receptor binding to a non-polymorphic region of the MHC molecule.

-

T-Cell Activation: Full T-cell activation requires two signals:

-

Signal 1: The primary signal from the TCR-pMHC interaction.

-

Signal 2: A co-stimulatory signal, typically from the interaction between CD28 on the T-cell and B7 molecules (CD80/CD86) on the APC.

-

-

Clonal Expansion & Differentiation: Upon successful activation, the T-cell undergoes rapid proliferation (clonal expansion) and differentiates into effector cytotoxic T-lymphocytes (CTLs) and memory T-cells.

Caption: MHC Class I presentation of this compound to a CD8+ T-cell.

Experimental Protocols for Assessing Immunogenicity

Evaluating the immunogenicity of the this compound involves a series of established in vitro and in vivo assays. The general workflow involves preparing APCs, stimulating T-cells, and measuring the response.

Caption: General experimental workflow for assessing peptide immunogenicity.

Protocol: In Vitro T-Cell Proliferation and Cytokine Analysis

This protocol, adapted from established methods, measures the ability of OVA-T4 to induce T-cell expansion and cytokine production in a controlled environment.

I. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Culture for 7 days, replacing the medium every 2-3 days, to allow differentiation into immature BMDCs.

II. T-Cell Isolation and Labeling

-

Isolate CD8+ T-cells from the spleens and lymph nodes of OT-I transgenic mice using a magnetic-activated cell sorting (MACS) negative selection kit.

-

To measure proliferation, label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 2.5-5 µM.

III. Co-culture and Stimulation

-

Harvest the differentiated BMDCs and plate them in a 96-well plate.

-

Pulse the BMDCs with varying concentrations of the this compound (e.g., 0.01 to 10 µg/mL) for 4-6 hours at 37°C. Include SIINFEKL as a positive control and a no-peptide condition as a negative control.

-

Add the CFSE-labeled OT-I CD8+ T-cells to the wells containing the peptide-pulsed BMDCs at a typical ratio of 10:1 (T-cell:BMDC).

-

Co-culture for 66-72 hours at 37°C and 5% CO2.

IV. Analysis

-

Proliferation: Harvest the cells and analyze by flow cytometry. Proliferating T-cells will have diluted the CFSE dye, showing reduced fluorescence intensity. Data is analyzed to determine the percentage of divided cells or a proliferation index.

-

Cytokine Analysis:

-

ELISA/CBA: Collect the culture supernatant before harvesting cells and measure the concentration of secreted cytokines like IFN-γ and IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

-

ELISpot: Use an ELISpot assay to quantify the number of IFN-γ secreting cells. This is performed in a separate plate where T-cells are cultured with pulsed APCs on an antibody-coated membrane.

-

Protocol: In Vivo Cytotoxicity (CTL) Assay

This protocol assesses the peptide's ability to prime a functional cytotoxic T-cell response in a living animal.

-

Immunization: Immunize C57BL/6 mice with the this compound, typically formulated with an adjuvant (e.g., CpG oligodeoxynucleotides).

-

Target Cell Preparation:

-

Isolate splenocytes from naive C57BL/6 mice.

-

Divide the splenocyte population into two halves.

-

Pulse one half (the target population) with a high concentration of the this compound (e.g., 10 µg/mL).

-

Leave the second half (the control population) unpulsed.

-

-

Fluorescent Labeling:

-

Label the peptide-pulsed target population with a high concentration of CFSE (CFSEhigh).

-

Label the unpulsed control population with a low concentration of CFSE (CFSElow).

-

-

Adoptive Transfer: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject them intravenously into the previously immunized mice.

-

Analysis: After 18-24 hours, harvest the spleens from the recipient mice and analyze the cell populations by flow cytometry.

-

Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus non-immunized control mice. A reduction in the CFSEhigh population indicates specific killing by CTLs primed by the peptide immunization.

Quantitative Data Presentation

The following table summarizes the key quantitative metrics used in the field to evaluate and compare the immunogenicity of such peptides.

| Assay Type | Metric | Unit of Measurement | Significance & Interpretation |

| Binding Affinity | Dissociation Constant (KD) | Molar (e.g., µM, nM) | Measures the physical binding strength between the TCR and the pMHC complex. A lower KD indicates higher affinity. |

| In Vitro Proliferation | Proliferation Index / % Divided Cells | Dimensionless / Percentage (%) | Quantifies the extent of T-cell clonal expansion. A higher value indicates stronger stimulation. |

| ELISpot | Spot-Forming Units (SFU) | SFU per 106 cells | Measures the frequency of cells actively secreting a specific cytokine (e.g., IFN-γ). Correlates with the magnitude of the T-cell response. |

| ELISA / CBA | Cytokine Concentration | pg/mL or ng/mL | Measures the total amount of a specific cytokine in the culture supernatant, reflecting the overall intensity of the immune response. |

| In Vivo CTL Assay | Percent Specific Lysis | Percentage (%) | Measures the functional cytotoxic capacity of the primed T-cell population in a living organism. A higher percentage indicates a more potent CTL response. |

| Dose-Response Curve | Effective Concentration 50 (EC50) | Molar or µg/mL | The peptide concentration required to elicit 50% of the maximal response (e.g., proliferation or cytokine release). A lower EC50 indicates higher potency. |

References

OVA-T4 peptide and its interaction with the T cell receptor

An In-Depth Technical Guide to the Interaction of OVA₃₂₃₋₃₃₉ Peptide with the T Cell Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chicken ovalbumin (OVA) peptide 323-339 (OVA₃₂₃₋₃₃₉) is a well-characterized, immunodominant peptide fragment that serves as a model antigen in immunological research. It is a critical tool for studying the activation of CD4+ T helper cells, which play a pivotal role in orchestrating adaptive immune responses. This technical guide provides a comprehensive overview of the OVA₃₂₃₋₃₃₉ peptide, its interaction with the T cell receptor (TCR), and the downstream signaling events. It also includes detailed experimental protocols for studying this interaction.

The OVA₃₂₃₋₃₃₉ peptide has the amino acid sequence ISQAVHAAHAEINEAGR.[1][2] It is presented by the Major Histocompatibility Complex (MHC) class II molecule I-Aᵈ in BALB/c mice and I-Aᵇ in C57BL/6 mice.[1][3] This peptide-MHC (pMHC) complex is specifically recognized by the TCR of CD4+ T cells from DO11.10 and OT-II transgenic mice, respectively.[1] The core epitope for both DO11.10 and OT-II T cells is located within the C-terminal region of the peptide, specifically encompassing amino acids 329-337.

Quantitative Data

| Parameter | Value/Observation | Method | Reference(s) |

| Binding Affinity (Kᴅ) | Low micromolar range | Surface Plasmon Resonance (SPR) | |

| TCR Contact Residues | Primary: Alanine at position 333 (A333) Secondary: Histidine at position 331 (H331) | T cell proliferation assays | |

| MHC Binding Register | Can be presented by I-Aᵈ in at least three different registers. The core recognized by DO11.10 and OT-II T cells is within the C-terminal region. | Truncation and substitution analysis | |

| T Cell Activation Dose | In vitro activation of OT-II splenocytes can be achieved with OVA₃₂₃₋₃₃₉ peptide concentrations ranging from 1-10 µg/mL. For in vivo activation, injection of 100 µL of OVA protein solution (1-5 mg/mL) is commonly used. | In vitro/in vivo T cell assays |

Experimental Protocols

In Vitro T Cell Proliferation Assay using CFSE

This protocol describes how to measure the proliferation of OT-II CD4+ T cells in response to the OVA₃₂₃₋₃₃₉ peptide presented by antigen-presenting cells (APCs).

Workflow for In Vitro T Cell Proliferation Assay

Caption: Workflow for CFSE-based T cell proliferation assay.

Materials:

-

Spleen or lymph nodes from an OT-II transgenic mouse

-

OVA₃₂₃₋₃₃₉ peptide

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

CD4+ T cell isolation kit

-

Antigen-presenting cells (APCs) such as splenocytes or bone marrow-derived dendritic cells (BMDCs)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate OT-II CD4+ T cells:

-

Prepare a single-cell suspension from the spleen or lymph nodes of an OT-II mouse.

-

Isolate CD4+ T cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.

-

-

Label T cells with CFSE:

-

Resuspend the purified OT-II CD4+ T cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.

-

Wash the cells twice with complete medium.

-

-

Prepare and pulse APCs:

-

Isolate APCs (e.g., total splenocytes from a wild-type mouse or cultured BMDCs).

-

Resuspend APCs in complete medium and plate them in a 96-well plate.

-

Add OVA₃₂₃₋₃₃₉ peptide at a final concentration of 1-10 µg/mL and incubate for at least 30 minutes at 37°C.

-

-

Co-culture T cells and APCs:

-

Add the CFSE-labeled OT-II CD4+ T cells to the wells containing the peptide-pulsed APCs at an APC:T cell ratio of approximately 5:1.

-

Include negative controls (T cells with unpulsed APCs) and positive controls (T cells with a mitogen like Concanavalin A).

-

-

Incubate and analyze:

-

Incubate the co-culture for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, TCR Vα2).

-

Analyze the CFSE dilution in the CD4+ T cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for measuring the binding affinity and kinetics of the OT-II TCR interaction with the OVA₃₂₃₋₃₃₉/I-Aᵇ complex.

Workflow for Surface Plasmon Resonance (SPR)

References

The Use of OVA-T4 Peptide in Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The OVA-T4 peptide, a synthetic variant of a key immunodominant epitope of chicken ovalbumin (OVA), serves as a fundamental tool in immunology. Its ability to specifically activate CD8+ T cells has made it indispensable for studying T cell biology, vaccine efficacy, and anti-tumor immunity. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing the this compound in a research setting.

Core Principles of this compound

The this compound is a variant of the naturally occurring OVA peptide, SIINFEKL, with the amino acid sequence SIITFEKL .[1][2][3] This alteration results in a peptide with a defined affinity for the mouse Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1] When presented by antigen-presenting cells (APCs) on H-2Kb, the SIITFEKL peptide is specifically recognized by the T cell receptor (TCR) of OT-I CD8+ T cells, a transgenic mouse model widely used in immunological studies. This interaction triggers a signaling cascade that leads to the activation, proliferation, and differentiation of these cytotoxic T lymphocytes (CTLs).

Physicochemical Properties and Storage

Proper handling and storage of the this compound are critical for maintaining its bioactivity.

| Property | Description | Source(s) |

| Sequence | Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL) | |

| Molecular Weight | ~950.13 g/mol | |

| Appearance | White to off-white solid/lyophilized powder | |

| Purity | Typically >80-95% | |

| Storage (Lyophilized) | -20°C for up to 1 year, -80°C for up to 2 years. Store away from moisture and light. | |

| Storage (in Solvent) | -20°C for up to 1 month, -80°C for up to 6 months. Use freshly opened DMSO for reconstitution and store in sealed aliquots to prevent inactivation from freeze-thaw cycles. | |

| Solubility | Soluble in DMSO. For aqueous solutions, sonication or the use of 10% acetic acid for basic peptides or 10% ammonium bicarbonate for acidic peptides may be necessary. It is recommended to first dissolve in a small amount of organic solvent like DMSO and then gradually add aqueous buffer. |

T Cell Receptor (TCR) Signaling Pathway upon OVA-T4 Recognition

The activation of a CD8+ T cell by an APC presenting the this compound is a highly orchestrated process initiated at the immunological synapse. The binding of the TCR and its co-receptor CD8 to the SIITFEKL-H-2Kb complex triggers a cascade of intracellular signaling events.

Caption: TCR signaling cascade upon recognition of the this compound.

Experimental Protocols

In Vitro T Cell Activation

A common application of the this compound is the in vitro stimulation of OT-I CD8+ T cells to study their activation, proliferation, and effector functions.

a) T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to peptide stimulation.

Methodology:

-

Cell Preparation: Isolate splenocytes from an OT-I transgenic mouse. If a pure population is desired, enrich for CD8+ T cells using magnetic bead separation.

-

CFSE Labeling:

-

Resuspend cells at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% FBS.

-

Add CellTrace™ CFSE to a final concentration of 1-5 µM.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

-

Wash the cells 2-3 times with complete RPMI medium.

-

-

Co-culture:

-

Plate CFSE-labeled OT-I cells in a 96-well plate.

-

Add antigen-presenting cells (e.g., irradiated splenocytes or dendritic cells) that have been pulsed with this compound.

-

Incubate the co-culture for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD8, CD44, CD62L).

-

Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

-

| Parameter | Recommended Range/Value | Source(s) |

| OT-I Cell Seeding Density | 1 x 10^5 - 2 x 10^5 cells/well | |

| This compound Concentration for Pulsing APCs | 10⁻⁴ µg/mL to 10 µg/mL | |

| APC to T Cell Ratio | 1:1 to 5:1 | |

| Incubation Time | 3-5 days |

b) Intracellular Cytokine Staining (ICS)

This method allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.

Methodology:

-

T Cell Stimulation: Co-culture OT-I CD8+ T cells with this compound-pulsed APCs for 4-6 hours.

-

Protein Transport Inhibition: For the final 2-4 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to cause cytokines to accumulate intracellularly.

-

Surface Staining: Harvest the cells and stain for surface markers (e.g., CD8).

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).

-

-

Intracellular Staining: Add a fluorescently labeled antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Wash the cells and analyze by flow cytometry to quantify the percentage of cytokine-producing CD8+ T cells.

| Parameter | Recommended Range/Value | Source(s) |

| Stimulation Time | 4-6 hours | |

| Brefeldin A Concentration | 1-10 µg/mL | |

| This compound Concentration | 10⁻⁸ µg/mL to 10⁻² µg/mL |

In Vivo Immunization and CTL Response Assessment

The this compound can be used to immunize mice to elicit a robust in vivo CTL response.

Methodology:

-

Immunization:

-

Prepare an immunizing solution containing the this compound and an adjuvant. Common adjuvants include CpG oligodeoxynucleotides, Poly(I:C), or incomplete Freund's adjuvant (IFA).

-

Administer the peptide/adjuvant mixture to mice via subcutaneous, intraperitoneal, or intravenous injection.

-

A prime-boost strategy, with immunizations spaced 1-2 weeks apart, can enhance the magnitude of the T cell response.

-

-

CTL Response Analysis:

-

At a specified time point after immunization (typically 7-10 days after the final immunization), harvest spleens and/or lymph nodes.

-

The frequency and function of OVA-T4-specific CTLs can be assessed using techniques such as tetramer staining, ELISpot, or in vivo cytotoxicity assays.

-

| Parameter | Recommended Range/Value | Source(s) |

| In Vivo Peptide Dose | 10 - 450 µg per mouse | |

| CpG Adjuvant Dose | 10 µg per mouse | |

| Poly(I:C) Adjuvant Dose | 50 µg per mouse |

In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

This classic assay measures the ability of CTLs to lyse target cells presenting the this compound.

Methodology:

-

Effector Cell Preparation: Generate OVA-T4-specific CTLs by in vitro stimulation of OT-I splenocytes or by in vivo immunization as described above.

-

Target Cell Preparation:

-

Use a suitable target cell line (e.g., EL4) that expresses H-2Kb.

-

Label the target cells with radioactive Sodium Chromate (⁵¹Cr) for 1 hour at 37°C.

-

Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.

-

Pulse one set of target cells with the this compound (experimental release) and leave another set unpulsed (spontaneous release).

-

-

Co-culture:

-

Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well round-bottom plate.

-

Include control wells for spontaneous release (target cells alone) and maximum release (target cells with detergent).

-

Incubate for 4 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing CTL cytotoxicity using the this compound.

Caption: Workflow for an in vitro CTL cytotoxicity assay.

Conclusion

The this compound is a powerful and versatile reagent for probing the intricacies of CD8+ T cell responses. A thorough understanding of its properties, the signaling pathways it triggers, and the appropriate experimental protocols is essential for its effective use in immunological research. This guide provides a foundational framework to assist researchers in designing and executing robust experiments to advance our understanding of T cell-mediated immunity.

References

Methodological & Application

Application Notes and Protocols for In Vivo Immunization with OVA-T4 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-T4 peptide (SIITFEKL) is a variant of the immunodominant ovalbumin peptide OVA (257-264), known as SIINFEKL. These peptides are presented by the MHC class I molecule H-2Kb and are recognized by OT-I CD8+ T cells, making them invaluable tools in immunological research, particularly in the development of cancer vaccines and the evaluation of vaccine adjuvants. The OVA-T4 variant, with a threonine substitution for asparagine at position 4, offers a model for studying the effects of altered peptide ligands on T-cell activation and response. These application notes provide detailed protocols for in vivo immunization with the this compound to elicit robust CD8+ T-cell responses.

Principle of T-Cell Activation

In vivo, the activation of naive CD8+ T cells requires two main signals. The first is the engagement of the T-cell receptor (TCR) with the peptide-MHC class I complex on the surface of an antigen-presenting cell (APC), such as a dendritic cell (DC). The second is a co-stimulatory signal, often provided by the interaction of CD28 on the T cell with B7 molecules (CD80/CD86) on the APC. Upon successful activation, T cells proliferate and differentiate into effector cytotoxic T lymphocytes (CTLs) that can recognize and kill target cells presenting the specific peptide-MHC complex, such as tumor cells. Adjuvants are often used in immunization protocols to enhance this process by promoting the maturation and activation of APCs.

Materials and Reagents

-

Peptide: OVA-T4 (SIITFEKL) peptide, high purity (>95%)

-

Adjuvant: CpG oligodeoxynucleotides (e.g., CpG ODN 1826), Poly(I:C), anti-CD40 antibody, or other suitable adjuvants.

-

Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline.

-

Animals: C57BL/6 mice or OT-I transgenic mice (6-8 weeks old).

-

Syringes and needles: Appropriate for the chosen route of administration.

Experimental Protocols

Protocol 1: In Vivo Immunization for Induction of a Primary CD8+ T-Cell Response

This protocol describes a common method for inducing a primary antigen-specific CD8+ T-cell response using a peptide and adjuvant.

1. Preparation of the Immunization Mixture:

- Reconstitute the lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.

- On the day of immunization, dilute the this compound stock solution and the chosen adjuvant in sterile PBS. A typical immunization dose is 50-100 µg of peptide per mouse. For example, to prepare an injection volume of 100 µL with a 50 µg peptide dose, mix 50 µL of a 1 mg/mL peptide solution with the desired amount of adjuvant and bring the final volume to 100 µL with PBS.

- If using CpG ODN 1826 as an adjuvant, a typical dose is 20-50 µg per mouse.

- If using Poly(I:C), a common dose is 50 µg per mouse.

- For a potent response, a combination of adjuvants such as a TLR agonist (CpG or Poly(I:C)) and an anti-CD40 antibody (50 µg) can be used, a strategy known as "TriVax".[1][2]

2. Immunization Procedure:

- The choice of immunization route can influence the nature of the immune response. Common routes include:

- Subcutaneous (s.c.) injection: Inject 100 µL of the immunization mixture at the base of the tail.

- Intravenous (i.v.) injection: Inject 100 µL of the immunization mixture via the tail vein. This route is often used for the "TriVax" strategy.

- A prime-boost strategy is often employed to enhance the magnitude and longevity of the T-cell response. A typical schedule involves a primary immunization on day 0, followed by a booster immunization with the same formulation on day 14 or 21.[2]

3. Assessment of the Immune Response:

- The peak of the primary CD8+ T-cell response is typically observed 7-10 days after immunization.

- Spleens and/or peripheral blood can be harvested to analyze the frequency and function of OVA-T4-specific CD8+ T cells.

- Commonly used assays include: